molecular formula C11H18N2O2 B15135693 (3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B15135693
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-DTWKUNHWSA-N
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Description

(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique scaffold that has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as amino acids or their derivatives can be used, followed by cyclization using reagents like acetic anhydride or other dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization processes, utilizing automated reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(3S,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m0/s1

InChI Key

SZJNCZMRZAUNQT-DTWKUNHWSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@@H]2C(=O)N1

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

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